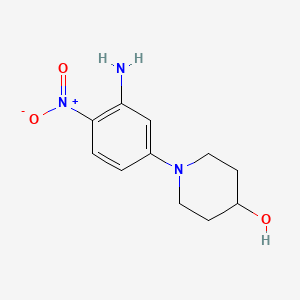

4-Piperidinol, 1-(3-amino-4-nitrophenyl)-

Vue d'ensemble

Description

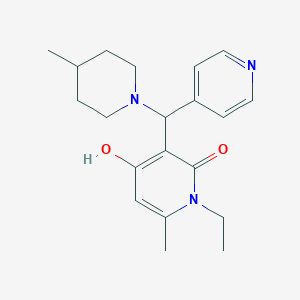

“4-Piperidinol, 1-(3-amino-4-nitrophenyl)-” is a compound with the linear formula C11H14N2O3 . It is a derivative of 4-Piperidinol, which has the molecular formula C5H11NO . The compounds with a substituted 4-piperidinol core have been found to be potent antagonists of the human H (3) receptor .

Synthesis Analysis

The synthesis of piperidine derivatives, including “4-Piperidinol, 1-(3-amino-4-nitrophenyl)-”, has been a subject of research. Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

The piperidinol ring is in a chair conformation . The C-N-C fragment of the piperidinol moiety is nearly coplanar with the nitrophenyl ring system . The molecular stacking allows hydrogen bonding between the piperidinol hydroxy group and the nitro group .Chemical Reactions Analysis

The compounds with a substituted 4-piperidinol core have been found to be potent antagonists of the human H (3) receptor . They can be used in the synthesis of a highly potent and selective IP (PGI (2) receptor) agonist . They can also be used in the study of copper-catalyzed N - versus O -arylation .Physical And Chemical Properties Analysis

The average mass of 4-Piperidinol is 101.147 Da and its monoisotopic mass is 101.084061 Da . The linear formula of “4-Piperidinol, 1-(3-amino-4-nitrophenyl)-” is C11H14N2O3 and its molecular weight is 222.246 .Applications De Recherche Scientifique

- Research Findings :

- Research Findings :

- Research Findings :

- Researchers have explored various modifications to the compound’s structure:

- Research Findings :

Antinociceptive Activity

Anti-Inflammatory and Analgesic Properties

Chemical Modulation

Antimicrobial Potential

Mécanisme D'action

Target of Action

Piperidine derivatives, which this compound is a part of, are known to play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .

Mode of Action

It’s worth noting that piperidine derivatives are often involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Biochemical Pathways

Piperidine derivatives are known to be involved in a variety of biological activities .

Pharmacokinetics

The pharmacokinetics of piperidine derivatives are generally well-studied, and these compounds often exhibit good bioavailability .

Result of Action

Piperidine derivatives are known to have a wide range of pharmacological applications .

Action Environment

The action of piperidine derivatives can be influenced by a variety of factors, including the specific biological environment in which they are used .

Propriétés

IUPAC Name |

1-(3-amino-4-nitrophenyl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O3/c12-10-7-8(1-2-11(10)14(16)17)13-5-3-9(15)4-6-13/h1-2,7,9,15H,3-6,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXDXYKJCLFBDQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C2=CC(=C(C=C2)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 3-[3-(4-methoxyphenyl)azepane-1-carbonyl]piperidine-1-carboxylate](/img/structure/B2358107.png)

![7-(4-methoxyphenyl)-2,5-dimethyl-N-(o-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2358113.png)

![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2,6-difluorobenzoate](/img/structure/B2358114.png)

![2-(4-chlorophenoxy)-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]acetamide](/img/structure/B2358115.png)

![N-(4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}phenyl)-4-morpholinecarboxamide](/img/structure/B2358118.png)

![Ethyl 3-(4-fluorophenyl)-5-[(3-methoxybenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2358128.png)